

A Comparative Guide to C18 Columns for the HPLC Separation of Ertugliflozin

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Compound of Interest

Compound Name: Ertugliflozin-d5

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For researchers, scientists, and drug development professionals seeking to optimize the chromatographic analysis of Ertugliflozin, the choice of a C18 column is a critical factor influencing separation efficiency, peak shape, and analysis time. This guide provides a comparative analysis of various C18 columns reported in the literature for the successful separation of Ertugliflozin, supported by experimental data and detailed protocols.

The following sections present a compilation of data from multiple studies, offering a comprehensive overview of the performance of different C18 columns under various chromatographic conditions. This information is intended to assist in the selection of an appropriate column and in the development of robust analytical methods for Ertugliflozin.

Comparative Performance of C18 Columns

The selection of a C18 column involves considering parameters such as particle size, column dimensions, and the specific nature of the stationary phase. The table below summarizes the performance of several commercially available C18 columns as documented in various analytical methods for Ertugliflozin.

Column Brand & Type	Dimensions (mm) & Particle Size (µm)	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)	Retention Time (min)	Reference
Kromasil C18	250 x 4.6, 5	0.1% Formic acid in water : 0.1% Formic acid in Acetonitrile (70:30 v/v)	1.0	224	7.24	[1]
Symmetry ODS C18	250 x 4.6, 5	Methanol : Phosphate Buffer pH 3.6 (35:65 v/v)	1.0	235	2.552	[2]
Hypersil ODS C18	250 x 4.6, 5	Acetate buffer (pH 4.0) : Acetonitrile (60:40 v/v)	Not Specified	240	2.30 ± 0.04	[3]
Jasco Finepack C18	250 x 4.6, 5	Mobile Phase A: (0.1% OPA+0.1% TFA), Mobile Phase B: Acetonitrile :Methanol (40:60 v/v) (85:15)	1.0	260	Not Specified	[4]

Waters Acquity UPLC BEH C18	50 x 2.1, 1.7	Mobile Phase A: 0.1% Formic acid in water, Mobile Phase B: 0.1% Formic acid in acetonitrile (Gradient)	0.4	Not Specified	Not Specified	[5]
PRONTOS IL C18	150 x 4.6, 5	Acetonitrile : Acetate buffer, pH 4.4 (36:64 v/v)	1.0	225	3.92	[6]
Waters XBridge C18	150 x 4.6, 3.5	0.1% OPA : Acetonitrile (80:20)	1.0	258	Not Specified	[7]
Phenomen ex C18	150 x 4.6, 5	Acetonitrile : 0.1% OPA buffer (40:60 v/v)	1.0	220	2.226	[8]
Kinetex C18	250 x 4.6, 5	Acetonitrile : 10 mM Potassium phosphate buffer (pH 6.0)	1.0	Not Specified	Not Specified	[9]

Experimental Protocols

The following are detailed methodologies extracted from the cited literature for the separation of Ertugliflozin using different C18 columns.

Method 1: Kromasil C18[1]

- Column: Kromasil C18, 250 x 4.6 mm, 5 μ m
- Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile in a ratio of 70:30 v/v.
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Injection Volume: 20 μ L
- Detection: UV at 224 nm

Method 2: Symmetry ODS C18[2]

- Column: Symmetry ODS C18, 250 x 4.6 mm, 5 μ m
- Mobile Phase: A mixture of methanol and phosphate buffer (pH 3.6) in a ratio of 35:65 v/v.
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient
- Detection: UV at 235 nm

Method 3: Hypersil ODS C18[3]

- Column: C18 Hypersil ODS Column, 250 mm x 4.6 mm, 5 μ m
- Mobile Phase: A mixture of acetate buffer (pH 4.0, adjusted with o-phosphoric acid) and acetonitrile in a ratio of 60:40 v/v.
- Column Temperature: 28°C

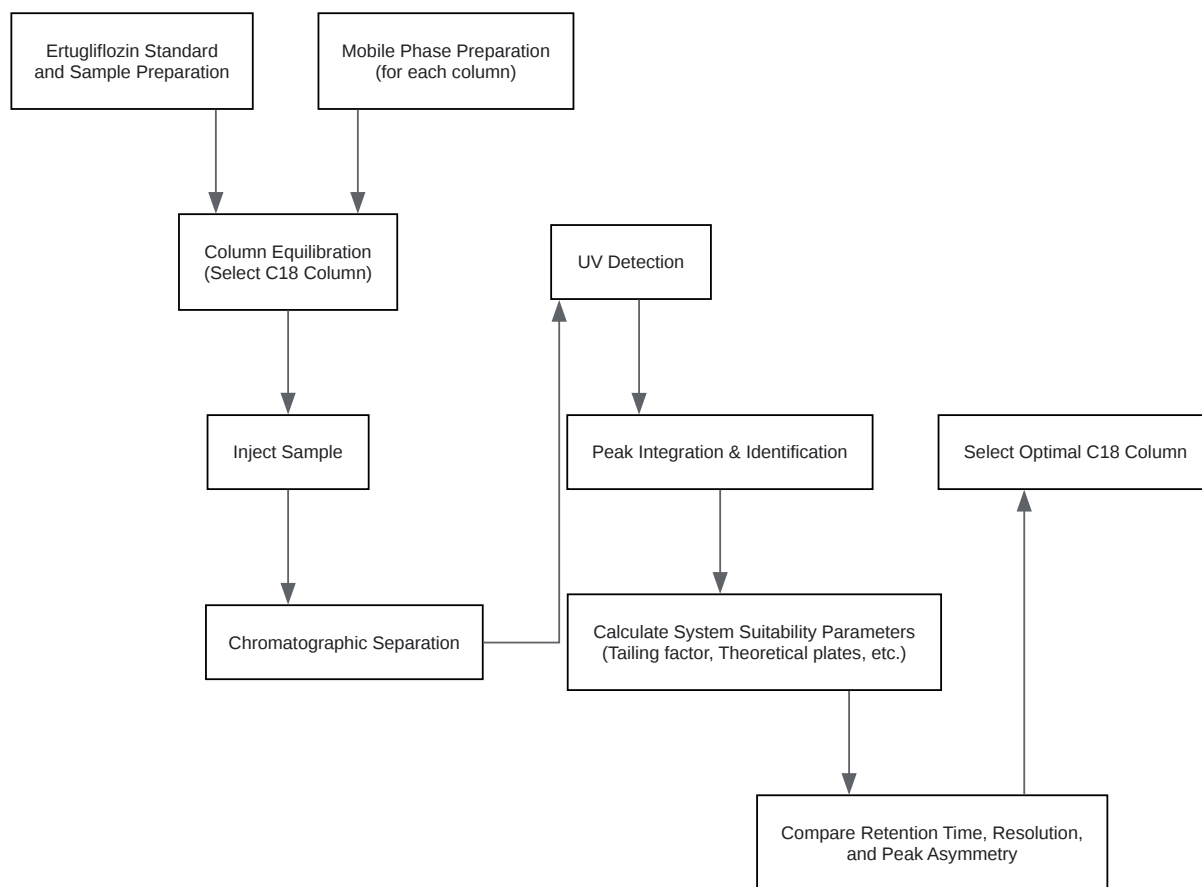
- Injection Volume: 20 μ l
- Detection: UV at 240 nm

Method 4: PRONTOSIL C18[6]

- Column: PRONTOSIL C18, 150 x 4.6 mm, 5 μ
- Mobile Phase: A mixture of acetonitrile and acetate buffer (pH 4.4) in a ratio of 36:64 v/v.
- Flow Rate: 1.0 mL/min
- Column Temperature: 37°C
- Injection Volume: 10 μ L
- Detection: UV at 225 nm

Experimental Workflow

The general workflow for a comparative analysis of different C18 columns for Ertugliflozin separation is outlined in the diagram below. This process involves systematic steps from sample preparation to data analysis to ensure a reliable and objective comparison.



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Caption: General workflow for comparative analysis of C18 columns.

Conclusion

The selection of an appropriate C18 column is a multi-faceted decision that depends on the specific requirements of the analytical method, such as the desired retention time, resolution from potential impurities, and overall analysis time. The data presented in this guide, compiled

from various scientific publications, demonstrates that a range of C18 columns can be successfully employed for the analysis of Ertugliflozin.[1][2][3][4][5][6][7][8][9][10][11]

For rapid analysis, columns with smaller dimensions and particle sizes, such as the Waters Acquity UPLC BEH C18, may be advantageous.[5] For more traditional HPLC systems, standard 250 mm x 4.6 mm, 5 μ m columns like the Kromasil C18 or Symmetry ODS C18 provide robust and reliable separations.[1][2] The choice of mobile phase composition and pH also plays a crucial role in optimizing the separation and should be carefully considered in conjunction with the column selection. Ultimately, the information provided herein serves as a valuable starting point for method development and optimization for the analysis of Ertugliflozin.

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